molecular formula C12H21Cl2FN2O B3807815 1-(2-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate

1-(2-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate

Cat. No.: B3807815
M. Wt: 299.21 g/mol
InChI Key: MFSJHLOOWNOTPU-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to the piperidine ring, which is further protonated to form a dihydrochloride salt

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate typically involves the following steps:

    Synthetic Routes and Reaction Conditions: The preparation begins with the reaction of 2-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperidin-4-amine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH.H2O/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;;;/h1-4,11H,5-9,14H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSJHLOOWNOTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2F.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate
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1-(2-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate
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1-(2-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate
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1-(2-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate
Reactant of Route 6
1-(2-fluorobenzyl)-4-piperidinamine dihydrochloride hydrate

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